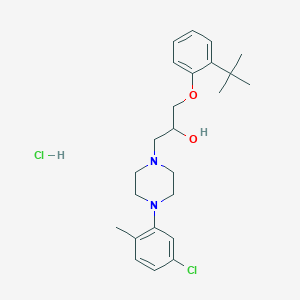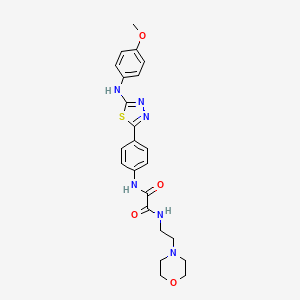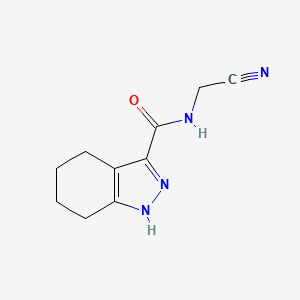
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride, also known as CPP or CPP HCl, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a synthetic analog of the endogenous neuropeptide Y, which is involved in a variety of physiological processes, including appetite regulation, stress response, and anxiety.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and drug discovery. 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has been shown to enhance learning and memory in animal models, suggesting that it may have potential as a cognitive enhancer. 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has also been studied for its potential as a treatment for anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Mecanismo De Acción
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride is believed to exert its effects by binding to neuropeptide Y receptors in the brain. Neuropeptide Y is involved in a variety of physiological processes, including appetite regulation, stress response, and anxiety. By mimicking the effects of neuropeptide Y, 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride may be able to modulate these processes.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on learning and memory, anxiety, and depression, 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has also been shown to have analgesic effects, suggesting that it may have potential as a pain reliever. 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has also been shown to have effects on the immune system, suggesting that it may have potential as an immunomodulator.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has been extensively studied, which means that there is a wealth of information available on its properties and effects. However, one limitation of using 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride is that it is a relatively new compound, which means that there is still much to be learned about its properties and effects.
Direcciones Futuras
There are many potential future directions for research on 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride. One area of interest is the development of 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride analogs that have improved properties and effects. Another area of interest is the development of new drugs that target neuropeptide Y receptors, which may have potential as treatments for a variety of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride, as well as its potential applications in drug discovery and development.
Métodos De Síntesis
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves coupling 4-chlorobenzoyl chloride with piperazine in the presence of triethylamine to form 1-(4-chlorobenzoyl)piperazine. This intermediate is then coupled with pyrrolidinone in the presence of a coupling reagent, such as HATU or DIC, to form 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride. The hydrochloride salt of 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride can be obtained by treating 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride with hydrochloric acid.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2.ClH/c16-12-1-3-13(4-2-12)19-10-11(9-14(19)20)15(21)18-7-5-17-6-8-18;/h1-4,11,17H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSBWXNBMFMWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(2-((4-butyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2718650.png)



![2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2718654.png)
![1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole](/img/structure/B2718657.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)oxalamide](/img/structure/B2718659.png)

![3-[2-(Prop-2-enoylamino)phenyl]propanamide](/img/structure/B2718663.png)
![2-[(1,7-dimethyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid](/img/structure/B2718664.png)
![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid](/img/structure/B2718666.png)

![3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate](/img/structure/B2718671.png)